Pyrimidine, 2-[(2-methylphenyl)thio]-
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Overview
Description
Pyrimidine, 2-[(2-methylphenyl)thio]-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thio-containing pyrimidines often involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions. These methods typically involve the interaction of various 2-halo derivatives with sulfur-containing reagents . For example, the reaction of 2-chloropyrimidine with 2-methylthiophenol under basic conditions can yield Pyrimidine, 2-[(2-methylphenyl)thio]-.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-[(2-methylphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Pyrimidine, 2-[(2-methylphenyl)thio]- is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization and derivatization .
Biology and Medicine: This compound has shown potential in various biological applications due to its ability to interact with biological macromolecules. It exhibits diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Industry: In the industrial sector, Pyrimidine, 2-[(2-methylphenyl)thio]- is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as active ingredients in various formulations .
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[(2-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative processes in the organism, influence enzyme activity, and interact with nucleic acids. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
2-Thioxopyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit similar biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds contain a fused pyrimidine and benzimidazole ring system and are known for their pharmacological properties.
Uniqueness: Pyrimidine, 2-[(2-methylphenyl)thio]- is unique due to the presence of both a thio group and a 2-methylphenyl substituent. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
646511-16-2 |
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Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2-(2-methylphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C11H10N2S/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3 |
InChI Key |
ZIAVNOFGNXZVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=NC=CC=N2 |
Origin of Product |
United States |
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